molecular formula C30H34N2O6S B11074362 Ethyl 2-({[4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-({[4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11074362
M. Wt: 550.7 g/mol
InChI Key: CBTPHPNJSNEIBQ-UHFFFAOYSA-N
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Description

ETHYL 2-({[4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a quinoline and benzothiophene moiety, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

The synthesis of ETHYL 2-({[4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the quinoline and benzothiophene intermediates. These intermediates are then coupled through a series of reactions, including condensation and cyclization, under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-({[4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-({[4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biological pathways, leading to changes in cellular processes and potentially therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other quinoline and benzothiophene derivatives, such as:

    ETHYL 2-({[2-(2,5-DIMETHOXYPHENYL)-4-QUINOLINYL]CARBONYL}AMINO)BENZOATE: This compound shares a similar quinoline structure but differs in the benzothiophene moiety.

    ETHYL (E)-4-(2,4-DIMETHOXYPHENYL)-6-(2,4-DIMETHOXYSTYRYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE:

ETHYL 2-({[4-(2,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINYL]CARBONYL}AMINO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of quinoline and benzothiophene moieties, providing distinct chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C30H34N2O6S

Molecular Weight

550.7 g/mol

IUPAC Name

ethyl 2-[[4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C30H34N2O6S/c1-5-38-30(35)26-18-9-6-7-12-23(18)39-29(26)32-28(34)24-16(2)31-20-10-8-11-21(33)27(20)25(24)19-15-17(36-3)13-14-22(19)37-4/h13-15,25,31H,5-12H2,1-4H3,(H,32,34)

InChI Key

CBTPHPNJSNEIBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(NC4=C(C3C5=C(C=CC(=C5)OC)OC)C(=O)CCC4)C

Origin of Product

United States

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